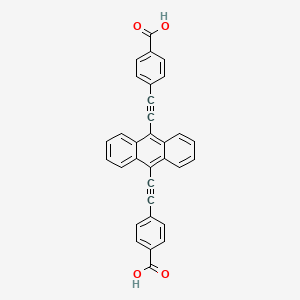

4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid

説明

4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid (CAS 1562777-29-0) is a π-conjugated organic ligand featuring a central anthracene core linked to two benzoic acid groups via ethynyl spacers. Its molecular formula is C₃₂H₁₈O₄, with a molecular weight of 466.48 g/mol . This ligand is widely employed in constructing metal-organic frameworks (MOFs) for photocatalytic applications, such as CO₂ reduction and hydrogen evolution. For instance, the zirconium-based MOF NNU-28 ([Zr₆O₄(OH)₄(L)₆]·6DMF) exhibits a formate production rate of 52.8 µmol g⁻¹ h⁻¹ under visible light , while Pt-decorated variants achieve hydrogen evolution rates of 704 µmol h⁻¹ g⁻¹ . The anthracene core enhances light absorption and charge transport via extended π-conjugation, making it critical for catalytic performance .

特性

IUPAC Name |

4-[2-[10-[2-(4-carboxyphenyl)ethynyl]anthracen-9-yl]ethynyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H18O4/c33-31(34)23-15-9-21(10-16-23)13-19-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)20-14-22-11-17-24(18-12-22)32(35)36/h1-12,15-18H,(H,33,34)(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEUYAFVSNLHNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)C(=O)O)C#CC5=CC=C(C=C5)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Metal-Organic Frameworks (MOFs)

H2ABEDB is utilized as a ligand in the formation of metal-organic frameworks (MOFs), which are materials composed of metal ions coordinated to organic ligands. The unique structure of H2ABEDB allows for the creation of three-dimensional porous frameworks that exhibit significant electrical conductivity and charge transport properties.

- Example : The NNU-27 MOF, synthesized using H2ABEDB, demonstrates a high conductivity of and provides a new charge transport pathway through long-range π-conjugation .

Photonic Applications

Due to its anthracene backbone, H2ABEDB exhibits strong photoluminescence and can be used in organic light-emitting diodes (OLEDs) and solar cells. The compound's ability to absorb light efficiently makes it suitable for applications in photonic devices.

Photocatalytic Reactions

H2ABEDB has been investigated for its role in photocatalytic reactions, particularly in the reduction of CO2 and water splitting for hydrogen evolution. Its structure facilitates the formation of reactive radicals under visible light irradiation, enhancing its efficiency as a photocatalyst.

- Hydrogen Evolution : A zirconium-based MOF incorporating H2ABEDB exhibited a hydrogen evolution rate of , significantly higher than that of pristine frameworks .

- CO2 Reduction : The same MOF showed a formate formation rate of , highlighting its potential for environmental applications aimed at reducing greenhouse gases .

Case Study 1: Photocatalytic CO2 Reduction

A study by Chen et al. demonstrated the effectiveness of H2ABEDB-based MOFs in photocatalytic CO2 reduction under visible light. The research highlighted dual catalytic pathways that enhance the efficiency of formate production from CO2, showcasing the compound's potential for sustainable energy applications .

Case Study 2: Electrical Conductivity in MOFs

Research conducted by Ezugwu et al. focused on the electrical properties of H2ABEDB-containing MOFs. The findings revealed that these materials could serve as efficient charge transporters due to their zigzag π-conjugated structures, making them suitable for electronic applications .

作用機序

The mechanism by which 4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can bind to specific receptors or enzymes, influencing biological processes.

Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis.

類似化合物との比較

Structural Features

The compounds compared below share the anthracene-9,10-diylbis(ethyne-2,1-diyl) backbone but differ in substituents and metal coordination, leading to distinct properties:

| Compound Name | Substituents/Metal Coordination | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid | Benzoic acids (-COOH) | 466.48 | Dual carboxylate groups for MOF formation |

| AEPyPbI (C₃₀H₂₂N₂Pb₂I₆) | 1-methyl-1-pyridinium cations, Pb²⁺, I⁻ | 1290.45 | 1D iodoplumbate perovskite structure |

| (C₃₀H₂₂N₂)₃Bi₄I₁₈ | 1-methyl-1-pyridinium cations, Bi³⁺, I⁻ | 2774.30 | 0D hybrid perovskite with Bi-I clusters |

| p-acid-Br (phenyleneethynylene derivative) | 2,5-dimethoxy groups, bromine substitution | Not reported | Fluorescent probe with methoxy substituents |

| DSA-4COOH | Tetra-carboxybenzene groups | Not reported | Four carboxylate groups for supramolecular assembly |

Photocatalytic Performance

4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid-based MOFs

Contrast with Other MOFs :

- NNU-27 (Zn-MOF) : Exhibits electrical conductivity (1.3 × 10⁻³ S/cm) due to π-π stacking (3.4 Å spacing) between anthracene moieties .

Non-MOF Compounds:

Optoelectronic Properties

| Compound | Photoluminescence (PL) Intensity | Thermal Stability | Key Application |

|---|---|---|---|

| AEPyPbI (C₃₀H₂₂N₂Pb₂I₆) | Comparable to InP epilayers | Stable up to 300°C | Light-emitting devices |

| (C₃₀H₂₂N₂)₃Bi₄I₁₈ | High PL efficiency | Air/water stable | Photovoltaics, LEDs |

| p-acid-Br | Fluorescent probe | Not reported | Thiourea detection (LOD: 0.26 nM) |

Key Insights :

Key Insight :

- ABEDBA-based MOFs leverage extended π-conjugation for charge transport, whereas iodoplumbates rely on inorganic Pb-I frameworks for optoelectronic performance .

生物活性

4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid (H2ABEDB) is a polycyclic aromatic compound with significant potential in various biological and material science applications. Its structure features two benzoic acid groups linked through ethynyl groups at the 9 and 10 positions of an anthracene backbone. This compound is notable for its role as a ligand in metal-organic frameworks (MOFs) and its applications in organic electronics and photonics.

- Chemical Formula: C₃₂H₁₈O₄

- Molecular Weight: 466.48 g/mol

- CAS Number: 1562777-29-0

- Appearance: Orange powder/crystal

- Purity: >98%

Biological Activity

The biological activity of H2ABEDB has been explored in various contexts, particularly in relation to its interactions with biological systems and its potential therapeutic applications.

Antioxidant Activity

Research indicates that compounds related to anthracene derivatives exhibit antioxidant properties. These properties may stem from the ability of the anthracene moiety to scavenge free radicals, thus providing protective effects against oxidative stress in cells. The specific antioxidant capacity of H2ABEDB has not been extensively documented, but similar compounds suggest a potential for this activity.

Anticancer Properties

Some studies have suggested that anthracene derivatives can exhibit anticancer activity. For instance, compounds that share structural similarities with H2ABEDB have been shown to inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. Further research is needed to evaluate the specific effects of H2ABEDB on various cancer cell lines.

Interaction with Biological Molecules

The interaction of H2ABEDB with proteins and nucleic acids is an area of interest. The π-conjugated system of the anthracene structure may allow for intercalation into DNA or binding to proteins, potentially influencing biological pathways. Investigations into these interactions could reveal insights into its mechanism of action and therapeutic potential.

Case Studies

-

Metal-Organic Frameworks (MOFs) Applications:

- H2ABEDB has been utilized as a ligand in the synthesis of MOFs, which are materials known for their high surface area and tunable porosity. These materials have demonstrated potential in gas storage and separation processes, as well as catalysis for hydrogen evolution reactions.

- A study highlighted the formation of a three-dimensional microporous framework using H2ABEDB, which exhibited enhanced charge transport properties due to long-range π-conjugation .

- Photophysical Properties:

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₃₂H₁₈O₄ |

| Molecular Weight | 466.48 g/mol |

| CAS Number | 1562777-29-0 |

| Appearance | Orange powder/crystal |

| Purity | >98% |

| Biological Activity | Observations |

|---|---|

| Antioxidant Activity | Potential based on similar compounds |

| Anticancer Properties | Needs further investigation |

| Interaction with Biomolecules | Possible intercalation with DNA |

Q & A

Q. What synthetic methodologies are optimal for preparing 4,4'-(anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid, and how can purity be ensured?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , using 9,10-dibromoanthracene and 4-carboxyphenylboronic acid as precursors. Palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a mixed solvent system (toluene/ethanol/water) under reflux are critical . Post-synthesis, purity is ensured through recrystallization (e.g., using dimethylformamide (DMF) as a solvent) and characterization via ¹H/¹³C NMR and HPLC (>98% purity) .

Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?

- Single-crystal X-ray diffraction (SCXRD) resolves the planar anthracene core and benzoic acid substituents, confirming the spatial arrangement of ethynylene linkages .

- UV-Vis spectroscopy identifies π-π* transitions (λmax ~350–400 nm) linked to the conjugated anthracene-ethyne backbone .

- Thermogravimetric analysis (TGA) assesses thermal stability, with decomposition typically >300°C, consistent with aromatic frameworks .

Q. How can solubility challenges be addressed for this compound in polar solvents?

The carboxylic acid groups enable solubility in polar aprotic solvents (e.g., DMF, DMSO) via deprotonation. For aqueous systems, adjust pH to >3.83 (pKa) to enhance solubility . Co-solvent systems (e.g., DMF/water mixtures) or functionalization (e.g., ester derivatives) are alternatives for biological assays .

Advanced Research Questions

Q. What role does this compound play in constructing metal-organic frameworks (MOFs), and how do linker geometries influence framework topology?

The dicarboxylate form acts as a rigid, π-conjugated linker, coordinating with metal nodes (e.g., Zn²⁺, Cu²⁺) to form 2D or 3D MOFs. The anthracene core’s planarity promotes stacking interactions , enhancing framework stability and optoelectronic properties. Varying metal ions (e.g., lanthanides) can tune luminescence .

Q. How do electronic properties of this compound impact its applicability in optoelectronic devices?

The extended conjugation between anthracene and ethynylene groups results in low-bandgap behavior (~2.1–2.5 eV), suitable for organic photovoltaics. Computational studies (DFT) reveal delocalized HOMO orbitals across the anthracene core, facilitating charge transport. Experimental validation via cyclic voltammetry shows reversible redox peaks, confirming stability in electronic applications .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., boiling point)?

Discrepancies in properties like boiling point (e.g., 627.2°C predicted vs. no data ) highlight the need for experimental validation . Use high-vacuum sublimation or differential scanning calorimetry (DSC) to measure phase transitions. Cross-reference computational predictions (e.g., COSMO-RS) with empirical data to calibrate models .

Methodological Guidance

- Handling air-sensitive intermediates : Conduct coupling reactions under inert atmosphere (N₂/Ar) to prevent oxidation of boronic acid precursors .

- Crystallization optimization : Slow evaporation of DMF/water mixtures yields high-quality single crystals for SCXRD .

- Biological assay design : Use ester-protected derivatives (e.g., methyl esters) to improve cell permeability, followed by in situ hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。